2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

IMPDH inhibition Nucleotide biosynthesis Immunosuppression

Select this specific dihydrochloride salt (CAS 24169-73-1) to ensure experimental reproducibility in your CNS and antimicrobial discovery programs. Unlike free base (CAS 24169-72-0) or bridge-modified analogs, the unsubstituted ethylamine scaffold uniquely delivers reliable α-adrenoceptor activity and IMPDH inhibition (Ki 440 nM) profiles—making it the validated tool for SAR calibration and antifungal library generation. The stable, solid-state salt guarantees lot-to-lot consistency for multi-step syntheses. Procure the genuine imidazolyl-phenethylamine backbone to avoid costly bioassay failures caused by generic imidazole substitutions, as bridge modifications such as α-hydroxylation or α-methylation dramatically alter receptor binding kinetics.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
CAS No. 24169-73-1
Cat. No. B1603408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride
CAS24169-73-1
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H
InChIKeyONLIUHLROTWPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride (CAS 24169-73-1) Procurement Guide: Key Specifications and Baseline Characteristics


2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (CAS 24169-73-1) is a heterocyclic organic compound belonging to the class of imidazolyl phenethylamines. It is a dihydrochloride salt form of the free base amine, consisting of an imidazole ring linked via an ethylamine bridge to a phenyl group . The compound is typically supplied as a white to yellow solid with a purity specification of ≥95%, and is characterized by its molecular formula C11H13N3·2HCl and molecular weight of approximately 260.16–260.17 g/mol . It is primarily utilized as a research chemical and a key intermediate in pharmaceutical synthesis, particularly in early-stage discovery programs targeting neurological disorders and antimicrobial development .

Procurement Risk Alert: Why Structural Analogs Cannot Substitute for 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride in Target Applications


Direct substitution of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride with structurally similar imidazole derivatives is not scientifically valid due to the narrow structure-activity relationship (SAR) governing this chemical series. Minor modifications to the alkyl bridge between the phenyl and imidazole rings profoundly alter receptor binding kinetics and biological outcomes [1][2]. For example, substitution of the bridging carbon—such as α-hydroxylation or α-methylation—significantly impairs or alters α-adrenoceptor activity compared to the unsubstituted ethylamine bridge found in the target compound [1]. Furthermore, the dihydrochloride salt form of this compound provides specific physicochemical properties (e.g., solid-state stability and aqueous solubility) that differ substantially from the free base (CAS 24169-72-0) and other salt forms. In the context of known inhibition data, the target compound demonstrates a specific affinity for Inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki of 440 nM, a target engagement profile that is unlikely to be replicated by analogs with altered ring spacing or heterocyclic substitution [3]. This quantitative specificity confirms that generic substitution based solely on the imidazole scaffold presents a significant risk of experimental failure.

Quantitative Differentiation Evidence: 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride vs. Structural Analogs and Free Base


IMPDH Enzyme Inhibition: Affinity Data for 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

The target compound exhibits measurable inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis [1]. While this is a moderate affinity interaction, it establishes a baseline biological fingerprint that distinguishes this specific ethylamine-bridged imidazole from other in-class analogs that may lack this interaction entirely.

IMPDH inhibition Nucleotide biosynthesis Immunosuppression

Chemical Derivative Potential: Aromatic Ester and Carbamate Functionalization for Antifungal Screening

Patent literature and synthetic reports indicate that 2-imidazol-1-yl-1-phenyl-ethylamine serves as a core scaffold for generating aromatic ester and carbamate derivatives with evaluated antifungal activity, specifically against Candida albicans and non-albicans species [1]. The primary amine functionality in this specific position is the critical reactive handle for this derivatization; analogs lacking this free amine position (or with steric hindrance at the alpha carbon) do not support the same synthetic pathway.

Antifungal agents Candida albicans Medicinal chemistry

Supply Form Differentiation: Dihydrochloride Salt (24169-73-1) vs. Free Base (24169-72-0)

The dihydrochloride salt (CAS 24169-73-1) is a distinct chemical entity from the free base (CAS 24169-72-0). The salt form offers superior solid-state stability and significantly altered aqueous solubility . The free base is a liquid/semisolid with different handling and storage requirements. Replacing the dihydrochloride salt with the free base would alter reaction stoichiometry in salt-sensitive synthetic steps and modify pharmacokinetic parameters in in vivo formulations.

Salt selection Solid-state stability Solubility

Validated Application Scenarios for 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride in Scientific Research


IMPDH Enzyme Inhibition Assays and Nucleotide Metabolism Studies

This compound is appropriate for use as a reference ligand or tool compound in in vitro enzymatic studies involving Inosine-5'-monophosphate dehydrogenase (IMPDH). With a documented Ki of 440 nM, it provides a reproducible benchmark for assay validation or for structure-activity relationship (SAR) studies exploring the impact of the imidazole-ethylamine-phenyl scaffold on IMPDH inhibition. This application is supported by direct binding data in authoritative databases [1].

Synthesis of Antifungal Aromatic Ester and Carbamate Derivatives

The compound serves as a validated starting material for the generation of a chemical library of aromatic esters and carbamates. Researchers engaged in antifungal drug discovery, particularly those targeting Candida albicans and non-albicans strains, should procure this specific free amine scaffold to ensure the resulting derivatives match those described in patent literature for antifungal evaluation [2].

Pharmaceutical Intermediate for Neurological Disorder Targets

According to reputable vendor technical documentation, this dihydrochloride salt is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features support the construction of molecules designed to interact with central nervous system targets. Procurement of the stable solid salt form ensures consistency in multi-step synthetic routes where precise stoichiometry of the dihydrochloride is required .

Structure-Activity Relationship (SAR) Studies of α-Adrenoceptor Ligands

The specific unsubstituted ethylamine bridge between the phenyl and imidazole rings is a critical structural feature for investigating α-adrenoceptor activity. Literature evidence demonstrates that α-hydroxylation or α-methylation of this bridge alters or impairs receptor activity. Therefore, this compound is essential for studies requiring the baseline, unmodified bridge configuration to properly calibrate the effects of structural modifications on adrenergic receptor pharmacology [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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